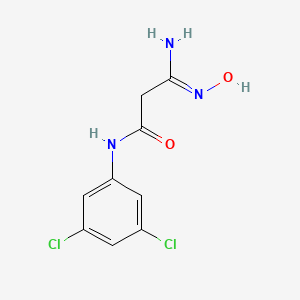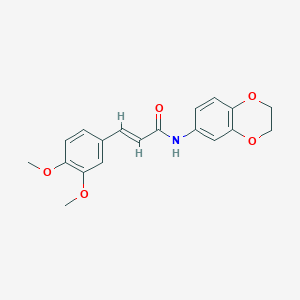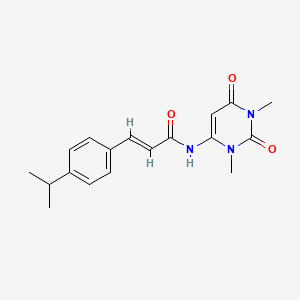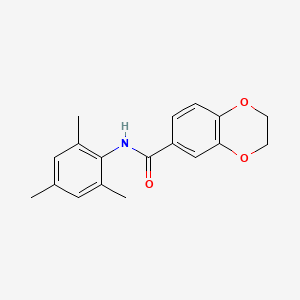
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely used in scientific research due to its unique properties. DMTU is a potent antioxidant that has been shown to protect against oxidative damage in various biological systems.
Mechanism of Action
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It reacts with these species to form stable adducts, thereby preventing them from causing oxidative damage to cellular components such as lipids, proteins, and DNA. This compound has also been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase, further enhancing its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative damage in the brain, liver, and heart, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to protect against oxidative damage induced by chemotherapy drugs such as doxorubicin, and to enhance the efficacy of these drugs in cancer treatment. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is a potent antioxidant that can protect against oxidative damage in various biological systems, making it a valuable tool for investigating the role of oxidative stress in disease. This compound is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental setups.
However, there are also some limitations to using this compound in lab experiments. It can be difficult to deliver this compound to specific tissues or organs, and its effects may be influenced by factors such as dose, timing, and route of administration. In addition, this compound may interact with other compounds in the experimental system, leading to potential confounding effects.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is investigating its potential as a therapeutic agent for diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another area of interest is investigating its potential as an adjuvant therapy for cancer treatment, either alone or in combination with chemotherapy drugs. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound, and to optimize its delivery and dosing strategies.
Synthesis Methods
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,4-dimethylphenylisothiocyanate with 2-thienylmethylamine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 138-140°C.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N'-(2-thienylmethyl)thiourea has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to protect against oxidative damage in various biological systems, including the brain, liver, and heart. This compound has also been used in studies investigating the role of oxidative stress in diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-10-5-6-13(11(2)8-10)16-14(17)15-9-12-4-3-7-18-12/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWOZKFEMGGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5725058.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)
![2,4-dimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5725075.png)

![methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5725086.png)
![N-[(cyclopentylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5725100.png)

![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)




